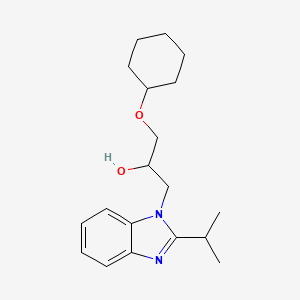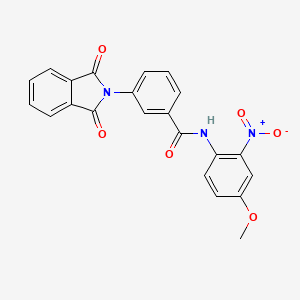
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. It has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade.
Mécanisme D'action
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol selectively blocks β2-adrenergic receptors, which are G protein-coupled receptors that are activated by the neurotransmitter epinephrine. When activated, β2-adrenergic receptors increase cAMP levels in cells, which leads to various physiological responses. By blocking β2-adrenergic receptors, this compound inhibits these responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease bronchodilation, and decrease insulin secretion. It has also been shown to inhibit immune cell activation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the study of the specific effects of β2-adrenergic receptor blockade. It is also relatively stable and easy to handle in the laboratory. However, this compound has some limitations. It has a relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over long periods of time. It also has some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol. One area of research is the role of β2-adrenergic receptors in the regulation of immune function and inflammation. Another area of research is the development of more selective β2-adrenergic receptor antagonists that have fewer off-target effects. Finally, the use of this compound in combination with other drugs or therapies may be an area of future research.
Conclusion:
This compound is a selective β2-adrenergic receptor antagonist that has been used in scientific research to study the physiological and biochemical effects of β2-adrenergic receptor blockade. It has been shown to have a number of effects on cardiovascular function, pulmonary function, glucose metabolism, and immune function. While it has some limitations, it is a valuable tool for the study of β2-adrenergic receptors and has several potential future applications.
Méthodes De Synthèse
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol can be synthesized through a multi-step process. The first step involves the reaction of 2-isopropyl-1H-benzimidazole with 2-bromo-1-(cyclohexyloxy)propane in the presence of a base. The resulting intermediate is then treated with lithium aluminum hydride to reduce the nitro group to an amine. The final step involves the reaction of the amine with 2-chloro-1-(4-morpholinyl)ethanol to form this compound.
Applications De Recherche Scientifique
1-(cyclohexyloxy)-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol has been used in scientific research to study the role of β2-adrenergic receptors in various physiological processes. It has been used to investigate the effects of β2-adrenergic receptor blockade on cardiovascular function, pulmonary function, and glucose metabolism. It has also been used to study the role of β2-adrenergic receptors in the regulation of immune function and inflammation.
Propriétés
IUPAC Name |
1-cyclohexyloxy-3-(2-propan-2-ylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-14(2)19-20-17-10-6-7-11-18(17)21(19)12-15(22)13-23-16-8-4-3-5-9-16/h6-7,10-11,14-16,22H,3-5,8-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVWHBOXGIPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(COC3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24810004 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-ethoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B5189466.png)
![ethyl 3-benzyl-1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5189486.png)
![methyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5189502.png)

![1-methyl-3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5189512.png)


![1-[3-(3-methoxyphenoxy)propoxy]naphthalene](/img/structure/B5189536.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-methyl-N-(3-methylbutyl)-3-isoxazolecarboxamide](/img/structure/B5189538.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B5189550.png)
![N-(2-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5189554.png)
![4-bromo-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5189557.png)

